2,2-Difluoro-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. Common synthetic routes may include:
Fluorination of Indene: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclization Reactions: Involving the formation of the indene ring structure followed by fluorination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of reagents and reaction conditions would be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to form dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction may produce dihydroindene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1H-indene-1,3(2H)-dione
- 1,2-Difluoroindene
- 2,2-Difluoro-1H-indene-1,3-dione
Uniqueness
2,2-Difluoro-1H-indene-1,3(2H)-dione is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other indene derivatives and potentially more versatile in various applications.
Properties
CAS No. |
76185-13-2 |
---|---|
Molecular Formula |
C9H4F2O2 |
Molecular Weight |
182.12 g/mol |
IUPAC Name |
2,2-difluoroindene-1,3-dione |
InChI |
InChI=1S/C9H4F2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H |
InChI Key |
ORFXWUQTYBXJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.